4-Bromo-3-(trifluoromethyl)pyridine hydrochloride 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1138011-21-8
VCID: VC2917253
InChI: InChI=1S/C6H3BrF3N.ClH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H
SMILES: C1=CN=CC(=C1Br)C(F)(F)F.Cl
Molecular Formula: C6H4BrClF3N
Molecular Weight: 262.45 g/mol

4-Bromo-3-(trifluoromethyl)pyridine hydrochloride

CAS No.: 1138011-21-8

Cat. No.: VC2917253

Molecular Formula: C6H4BrClF3N

Molecular Weight: 262.45 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-(trifluoromethyl)pyridine hydrochloride - 1138011-21-8

Specification

CAS No. 1138011-21-8
Molecular Formula C6H4BrClF3N
Molecular Weight 262.45 g/mol
IUPAC Name 4-bromo-3-(trifluoromethyl)pyridine;hydrochloride
Standard InChI InChI=1S/C6H3BrF3N.ClH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H
Standard InChI Key RLTHBNBZPUZOPT-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1Br)C(F)(F)F.Cl
Canonical SMILES C1=CN=CC(=C1Br)C(F)(F)F.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

4-Bromo-3-(trifluoromethyl)pyridine hydrochloride consists of a pyridine ring with a bromine atom at the C-4 position and a trifluoromethyl group at the C-3 position, with the nitrogen protonated to form the hydrochloride salt. This structural arrangement confers unique electronic and steric properties that significantly influence its chemical behavior. The electron-withdrawing nature of both the bromine atom and the trifluoromethyl group creates an electron-deficient aromatic system, making the pyridine ring particularly susceptible to nucleophilic attack.

The molecular structure can be represented by various chemical identifiers as shown in Table 1:

IdentifierValue
IUPAC Name4-bromo-3-(trifluoromethyl)pyridine;hydrochloride
Standard InChIInChI=1S/C6H3BrF3N.ClH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H
Standard InChIKeyRLTHBNBZPUZOPT-UHFFFAOYSA-N
SMILESC1=CN=CC(=C1Br)C(F)(F)F.Cl
Canonical SMILESC1=CN=CC(=C1Br)C(F)(F)F.Cl
PubChem Compound45594308

Physical Properties

The physical properties of 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride are critical for understanding its behavior in various chemical environments and applications. Table 2 summarizes the key physical characteristics of this compound:

PropertyValue
Molecular FormulaC6H4BrClF3N
Molecular Weight262.45 g/mol
Physical StateSolid (at standard temperature and pressure)
SolubilitySoluble in polar organic solvents
AppearanceCrystalline solid

The presence of the trifluoromethyl group significantly impacts the lipophilicity of the molecule, while the hydrochloride salt formation enhances its solubility in polar solvents compared to the free base form. These properties are particularly relevant for its application in medicinal chemistry, where bioavailability considerations are paramount.

Structural Analysis

The structural arrangement of functional groups in 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride creates distinctive electronic characteristics. The CF3 group at the C-3 position introduces significant electron-withdrawing effects through both inductive and resonance mechanisms. This electronic perturbation influences the reactivity of the bromine at the C-4 position, making it particularly activated toward nucleophilic aromatic substitution reactions.

Synthesis Methods

Common Synthetic Routes

The preparation of 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride typically involves a series of controlled chemical transformations. One of the most common approaches begins with the bromination of 3-(trifluoromethyl)pyridine. This process generally employs brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of suitable catalysts to achieve regioselective functionalization at the C-4 position.

Chemical Reactivity

Nucleophilic Substitution Reactions

The bromine substituent at the C-4 position of 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This reactivity is significantly enhanced by the electron-withdrawing effects of both the trifluoromethyl group and the pyridinium nitrogen, making the C-4 position particularly electrophilic.

Common nucleophiles that react effectively with this compound include amines, alcohols, thiols, and various carbon nucleophiles. These substitution reactions typically proceed under mild to moderate conditions, often requiring base to neutralize the hydrochloride salt and sometimes necessitating heating to overcome activation barriers.

The strategic replacement of the bromine atom provides a versatile entry point for introducing diverse functional groups, enabling the creation of elaborated pyridine derivatives with tailored properties for specific applications.

Cross-Coupling Reactions

4-Bromo-3-(trifluoromethyl)pyridine hydrochloride serves as an excellent substrate for various transition metal-catalyzed cross-coupling reactions. The reactive C-Br bond readily participates in transformations such as:

  • Suzuki-Miyaura coupling: Formation of C-C bonds with boronic acids and esters.

  • Stille coupling: Reaction with organostannanes to create new carbon-carbon connections.

  • Negishi coupling: Cross-coupling with organozinc reagents.

  • Sonogashira coupling: Introduction of alkynyl substituents through reaction with terminal alkynes.

  • Buchwald-Hartwig amination: Formation of C-N bonds with amines.

These cross-coupling methodologies significantly expand the synthetic utility of 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride, facilitating the construction of complex molecular architectures that would be challenging to access through alternative routes. The trifluoromethyl group remains intact during these transformations, providing a valuable fluorinated motif in the resulting products.

Other Reaction Pathways

Beyond nucleophilic substitution and cross-coupling processes, 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride can participate in additional reaction pathways that further demonstrate its synthetic versatility. These include:

  • Lithium-halogen exchange: Treatment with alkyllithium reagents generates synthetically useful organolithium intermediates.

  • Magnesium insertion: Formation of Grignard reagents that can undergo further functionalization.

  • Reductive dehalogenation: Selective removal of the bromine atom to generate 3-(trifluoromethyl)pyridine derivatives.

  • Directed metalation: Under appropriate conditions, the pyridine nitrogen can direct metalation at specific positions on the ring.

This rich palette of chemical transformations establishes 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride as a highly valuable building block in medicinal chemistry, materials science, and other domains of organic synthesis.

Applications and Significance

Pharmaceutical Applications

4-Bromo-3-(trifluoromethyl)pyridine hydrochloride has emerged as a significant intermediate in pharmaceutical synthesis, contributing to the development of diverse therapeutic agents. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. Meanwhile, the reactive bromine substituent provides a convenient handle for introducing structural diversity through various chemical transformations.

Pharmaceutical applications of this compound and its derivatives include:

  • Development of antimicrobial agents with enhanced penetration through bacterial cell membranes, leveraging the lipophilic character of the trifluoromethyl group.

  • Creation of small-molecule inhibitors targeting specific enzymes and receptors, where the trifluoromethyl group often enhances binding affinity through both hydrophobic interactions and electronic effects.

  • Synthesis of compounds with improved pharmacokinetic profiles, taking advantage of the metabolic stability conferred by the CF3 moiety.

These applications highlight the compound's role as a versatile building block in modern drug discovery and development processes.

Agrochemical Applications

The unique structural features of 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride make it valuable in the development of agrochemical agents. Specifically, this compound serves as a precursor for the synthesis of:

  • Herbicides containing trifluoromethylated pyridine cores, where the fluorinated group enhances herbicidal activity and environmental persistence.

  • Fungicides with improved lipophilicity and membrane permeability, critical factors for effective pest control applications.

  • Insecticides targeting specific receptors in pest organisms, where the strategic functionalization of the pyridine scaffold can enhance selectivity and potency.

The ability to selectively modify the 4-position through the displacement of the bromine atom enables agrochemical researchers to fine-tune the biological properties of target molecules for optimal performance in crop protection applications.

Materials Science Applications

Beyond its pharmaceutical and agrochemical applications, 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride has shown promise in materials science contexts. The trifluoromethylated pyridine scaffold can contribute to materials with distinctive electronic and optical properties, including:

  • Organic electronic materials with modified electron transport characteristics, influenced by the electron-withdrawing trifluoromethyl group.

  • Fluorinated liquid crystals with altered phase transition behaviors and alignment properties.

  • Functionalized polymers incorporating trifluoromethylated pyridine units, which can exhibit enhanced thermal stability and unique solution properties.

These applications demonstrate the compound's versatility beyond traditional pharmaceutical and agrochemical domains, highlighting its broader significance in materials development.

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